diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate
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Overview
Description
Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of two ester groups at the 4 and 5 positions of the imidazole ring, along with a methyl group at the 2 position. The molecular formula of this compound is C10H14N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with 2-methylimidazole in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazoles.
Scientific Research Applications
Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and dyes.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups and the imidazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl 1H-imidazole-4,5-dicarboxylate: Similar structure but lacks the methyl group at the 2 position.
Dimethyl 4,5-imidazole-dicarboxylate: Similar ester groups but with methyl instead of ethyl groups.
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: Similar structure but with a propyl group at the 2 position.
Uniqueness: Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate is unique due to the presence of the methyl group at the 2 position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
IUPAC Name |
diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12-6(3)11-7/h4-5H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMMRDTIAPJRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349567 |
Source
|
Record name | ST4058398 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65611-53-2 |
Source
|
Record name | ST4058398 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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